tetra-Boc-spermine-5-carboxylic acid

説明

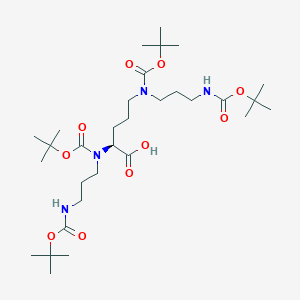

Tetra-Boc-spermine-5-carboxylic acid (CAS 119798-08-2) is a polyamine derivative of spermine, a naturally occurring molecule involved in cellular processes such as DNA stabilization and apoptosis regulation. This compound is structurally modified with four tert-butoxycarbonyl (Boc) protecting groups and a carboxylic acid moiety at the 5-position (). The Boc groups enhance stability against enzymatic degradation and improve solubility in organic solvents, making it valuable in synthetic chemistry, particularly for constructing cationic lipids for gene delivery systems ().

特性

CAS番号 |

119798-08-2 |

|---|---|

分子式 |

C31H57N4O10- |

分子量 |

645.8 g/mol |

IUPAC名 |

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoate |

InChI |

InChI=1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37)/p-1/t22-/m0/s1 |

InChIキー |

HSPKBBVFWXCYJN-QFIPXVFZSA-M |

SMILES |

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

異性体SMILES |

CC(C)(C)OC(=O)NCCCN(CCC[C@@H](C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

正規SMILES |

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Schiff Base Formation with 2-Hydroxybenzaldehyde

This method leverages the differential reactivity of spermine’s primary and secondary amines. Spermine reacts with 2-hydroxybenzaldehyde to form a Schiff base (57 ), selectively protecting one primary amine (Scheme 1). Subsequent Boc protection of the remaining amines yields tri-Boc-spermine (58 ), which is hydrolyzed with methoxyamine to free the terminal amine for carboxylation.

Key Data :

Ethyl Trifluoroacetate Mediated Protection

Ethyl trifluoroacetate (0.5 eq.) selectively protects three amines, leaving one primary amine free for carboxyl group introduction (Scheme 2). This method reduces side reactions and simplifies purification.

Key Data :

Stepwise Boc Protection Approaches

Sequential Boc Group Addition

A four-step protocol involves iterative Boc protection and deprotection:

-

Protect two primary amines with Boc anhydride.

-

Protect secondary amines using Boc-Cl.

-

Introduce the carboxylic acid via carbodiimide coupling.

Optimization Insights :

Large-Scale Industrial Synthesis

Industrial production employs continuous flow reactors to enhance reproducibility:

-

Reactor Type : Tubular flow reactor (residence time: 20 min).

-

Purification : Crystallization from ethanol/water (purity >98%).

Alternative Synthetic Routes and Modifications

Methylation of the Polyamine Backbone

Methylation at C1 and C12 positions stabilizes the intermediate against oxidative degradation (Figure 13). This modification is critical for pharmaceutical applications requiring long-term stability.

Synthetic Steps :

-

Methylate spermine using methyl iodide.

-

Boc-protect all amines.

Data :

Cross-Linking and Dimerization Techniques

Dimerization via disulfide or alkyl linkers enhances nucleic acid binding capacity (Figure 12). For example, BMS-3 (a dimeric analog) shows 3× higher transfection efficiency than monomeric derivatives.

Synthesis :

Analytical Characterization and Quality Control

| Parameter | Method | Specification |

|---|---|---|

| Boc Group Incorporation | δ 1.45 (s, 36H) | |

| Carboxylic Acid Purity | HPLC (C18 column) | Retention time: 8.2 min |

| Optical Rotation | Polarimetry | |

| Molecular Weight | HRMS | 645.8 g/mol (M–H⁻) |

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Schiff Base Protection | 45% | >95% | Moderate | $$ |

| Ethyl Trifluoroacetate | 52% | 93% | High | $ |

| Industrial Flow Reactor | 68% | >98% | Excellent | $$$ |

| Dimerization Approach | 34% | 90% | Low | $$$$ |

Challenges and Optimization Strategies

Over-Protection and Side Reactions

Primary amines exhibit higher reactivity, often leading to over-protection. Strategies include:

化学反応の分析

Types of Reactions

Tetra-Boc-spermine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like amines or thiols replace the Boc groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

科学的研究の応用

Chemistry

Tetra-Boc-spermine-5-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the creation of diverse derivatives that can be tailored for specific applications in organic synthesis.

Biology

This compound is primarily utilized in nucleic acid transfer reactions , facilitating the delivery of genetic material into cells. Its cationic nature enables it to bind effectively to negatively charged nucleic acids, enhancing gene delivery efficiency. This property is particularly important in developing gene therapies and RNA-based therapeutics.

Medicine

This compound is being investigated for its potential as a drug delivery system . Its ability to form stable complexes with nucleic acids makes it a candidate for delivering therapeutic genes or RNA molecules to target cells. Additionally, its derivatives are explored for their roles as polyamine transport inhibitors, which may have implications in cancer treatment by modulating polyamine levels within cells .

Industry

In industrial applications, this compound is used to synthesize degradable multivalent cationic lipids. These lipids have potential applications in developing environmentally friendly materials and drug delivery systems that require biodegradability .

Case Study 1: Gene Delivery Systems

A study demonstrated that this compound significantly improved the efficiency of plasmid DNA delivery into mammalian cells compared to unmodified spermine. The enhanced cellular uptake was attributed to its positive charge and ability to form stable complexes with DNA .

Case Study 2: Polyamine Transport Inhibition

Research on polyamine transport inhibitors highlighted the effectiveness of this compound derivatives in inhibiting the uptake of spermine and spermidine in cancer cells. This inhibition correlated with reduced cell proliferation, suggesting potential therapeutic applications in cancer treatment .

作用機序

The mechanism of action of tetra-Boc-spermine-5-carboxylic acid involves its interaction with nucleic acids and cellular membranes. The compound’s cationic nature allows it to bind to negatively charged nucleic acids, facilitating their transfer into cells. This interaction is crucial for its role in gene delivery systems.

類似化合物との比較

Comparison with Structurally Similar Spermine Derivatives

Structural and Functional Differences

The table below highlights key structural modifications, physicochemical properties, and applications of tetra-Boc-spermine-5-carboxylic acid and related spermine derivatives:

Key Observations:

- Boc Protection: Unlike non-protected spermine derivatives (e.g., phosphate hexahydrate), this compound exhibits enhanced lipophilicity, enabling its use in organic-phase reactions and lipid-based drug formulations.

- Acid Functionality : The carboxylic acid group at the 5-position allows conjugation with amines or alcohols, a feature absent in simpler salts like spermine phosphate.

- Deuterated Analog : Spermine-butane-d8 tetrahydrochloride serves specialized roles in metabolic tracking, whereas Boc-protected derivatives prioritize synthetic versatility.

Comparison with Non-Spermine Carboxylic Acid Derivatives

While and describe other carboxylic acid-containing compounds (e.g., azetidine or hexanoic acid derivatives), these lack the polyamine backbone of spermine, resulting in distinct applications:

- 3-(4-CYANO-BENZENESULFONYL)-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER (): Sulfonyl and azetidine groups favor kinase inhibition studies rather than nucleic acid complexation.

- 4-BOC-(R)-AMINO-5-METHYL HEXANOIC ACID (): A chiral building block for peptidomimetics, unrelated to polyamine functionalities.

Research Findings and Limitations

生物活性

Tetra-Boc-spermine-5-carboxylic acid is a synthetic derivative of spermine, a polyamine that plays crucial roles in cellular functions. This compound has garnered attention in biochemical and molecular biology research due to its unique structural properties and diverse biological activities. This article explores its mechanisms of action, applications in gene delivery, and potential therapeutic uses, supported by relevant data tables and case studies.

Overview of this compound

This compound is characterized by the presence of four tert-butoxycarbonyl (Boc) protecting groups, which enhance its stability and solubility compared to its parent compound, spermine. Its synthesis typically involves protecting spermine with Boc groups and subsequent reactions to introduce the carboxylic acid functionality. This compound is primarily used in nucleic acid transfer reactions and the development of cationic lipids for gene delivery systems.

The biological activity of this compound is largely attributed to its cationic nature, which allows it to interact with negatively charged nucleic acids. This interaction facilitates the transfer of genetic material into cells, making it a valuable tool in gene therapy and molecular biology.

Key Mechanisms:

- Nucleic Acid Binding : The cationic charge facilitates binding to DNA and RNA, enhancing transfection efficiency.

- Cell Membrane Interaction : The compound can interact with cellular membranes, promoting the uptake of nucleic acids through endocytosis.

Applications in Scientific Research

This compound has been extensively studied for various applications:

- Gene Delivery Systems : It is utilized as a building block in the synthesis of multivalent cationic lipids that enhance the delivery of plasmid DNA into cells.

- Therapeutic Agents : Investigated for its potential role in drug delivery systems due to its ability to encapsulate therapeutic agents and facilitate their cellular uptake .

- Biochemical Research : Used in studies exploring polyamine transport mechanisms and their implications in cancer biology .

Case Study 1: Gene Delivery Efficiency

A study evaluated the efficiency of this compound as a carrier for plasmid DNA. The results indicated that cells treated with this compound showed a significant increase in transfection rates compared to controls. The mechanism was attributed to enhanced binding affinity and cellular uptake facilitated by the compound's cationic nature.

Case Study 2: Polyamine Transport Inhibition

Research demonstrated that this compound could inhibit polyamine transport in cancer cell lines. This inhibition was associated with reduced cell proliferation, suggesting potential therapeutic applications in cancer treatment by targeting polyamine metabolism .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Four Boc groups + carboxylic acid | High nucleic acid binding; gene delivery | Gene therapy, drug delivery |

| Spermine | Naturally occurring polyamine | Nucleic acid binding | Cellular functions, growth regulation |

| Spermidine | Intermediate polyamine | Cell growth regulation | Antioxidant activity |

| Putrescine | Simplest polyamine | Limited nucleic acid interactions | Less significant biological roles |

Q & A

Q. How can researchers ensure statistical rigor in biological assays involving this compound?

- Answer : Adopt Cardiovascular Prevention and Pharmacotherapy standards :

- Predefine sample sizes using power analysis (α=0.05, β=0.2).

- Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.

- Disclose statistical software (e.g., GraphPad Prism v10) and custom scripts in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。